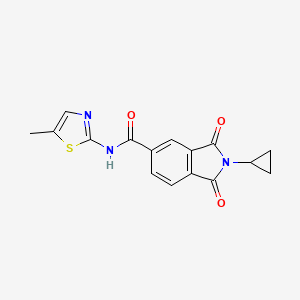![molecular formula C18H20N4O3S B11021248 2-(2-methylpropyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021248.png)
2-(2-methylpropyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down. It belongs to the class of imidazoles, which are important heterocyclic structures found in various functional molecules. Imidazoles have diverse applications, ranging from pharmaceuticals and agrochemicals to materials science and catalysis . Our compound features an imidazole core with additional substituents, making it intriguing for further exploration.
Preparation Methods
Synthetic Routes::
Cyclization of Amido-Nitriles:
Chemical Reactions Analysis
Reactions::
Oxidation, Reduction, and Substitution:
Major Products:
Scientific Research Applications
Chemistry::
Catalysis: Imidazoles serve as ligands in transition metal catalysis.
Materials Science: Their unique electronic properties make them useful in materials design.
Drug Discovery: Imidazoles are scaffolds for drug development.
Enzyme Inhibition: Some imidazoles target specific enzymes.
Dyes and Pigments: Imidazoles contribute to colorants and optical materials.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, but detailed studies are needed to elucidate its mechanism.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, exploring related imidazoles could highlight its uniqueness.
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C18H20N4O3S/c1-9(2)8-22-16(24)12-6-5-11(7-13(12)17(22)25)14(23)19-18-21-20-15(26-18)10(3)4/h5-7,9-10H,8H2,1-4H3,(H,19,21,23) |
InChI Key |
QJRAFNZWYVLTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11021171.png)
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine](/img/structure/B11021180.png)
![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11021183.png)
![7-(furan-2-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11021189.png)
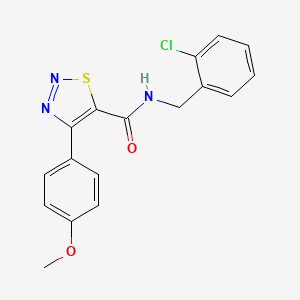
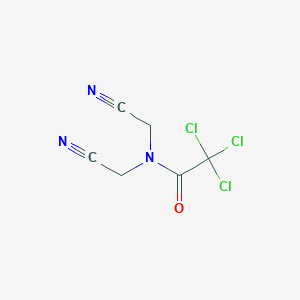
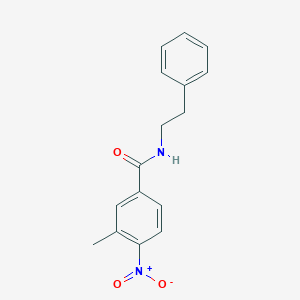
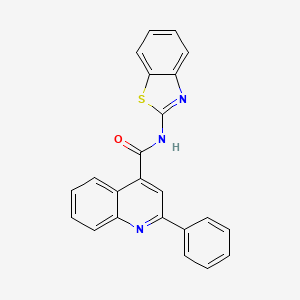
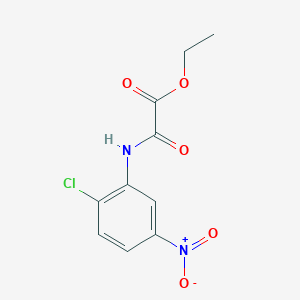
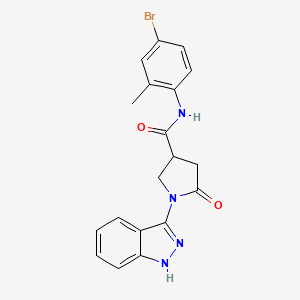
![4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one](/img/structure/B11021250.png)

![methyl 2-({[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11021262.png)
